molecular formula C20H23FN4O3S B3009981 Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 851810-64-5

Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Katalognummer B3009981
CAS-Nummer: 851810-64-5
Molekulargewicht: 418.49
InChI-Schlüssel: PHNHPXURGLYWDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound , Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate, is a complex molecule that appears to be related to a family of compounds with potential biological activity. The papers provided do not directly discuss this compound but offer insights into similar molecules that could help infer its properties and synthesis.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the formation of a core structure followed by various functionalization steps. For instance, the synthesis of ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate involves a reaction between a thiophene carbohydrazonoyl chloride and a tetrahydropyrimidine derivative . This suggests that the synthesis of the compound may also involve the initial formation of a triazolopyrimidine core, followed by the introduction of a fluorophenyl group and subsequent modifications to incorporate the piperidine and thiazole moieties.

Molecular Structure Analysis

The molecular structure of related compounds shows a tendency towards planarity, as seen in the crystal structures of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and its fluorinated derivative . These structures are stabilized by various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions. It is reasonable to assume that the compound may also exhibit a planar structure with similar stabilizing interactions, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include the formation of heterocyclic rings, which are common in pharmaceuticals due to their stability and biological activity. The use of additives like 4,4'-trimethylenedipiperidine in the synthesis of triazolopyrimidine derivatives indicates that base catalysts play a crucial role in facilitating these reactions . The compound likely undergoes similar reactions, where the choice of catalyst and reaction conditions can significantly affect the yield and purity of the final product.

Physical and Chemical Properties Analysis

While the papers do not provide direct information on the physical and chemical properties of the compound , they do offer insights into related compounds. For example, the use of green chemistry principles in the synthesis of triazolopyrimidine derivatives suggests that the compound may also be synthesized using eco-friendly solvents and conditions . The presence of fluorine atoms and a piperidine ring in the molecule could affect its lipophilicity, solubility, and potential interactions with biological molecules.

Wissenschaftliche Forschungsanwendungen

Antagonist Activity

Research has shown that compounds related to Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate demonstrate significant antagonist activity. For instance, Watanabe et al. (1992) synthesized a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group and found potent 5-HT2 antagonist activity in these compounds, surpassing the activity of ritanserin while showing no alpha 1 antagonist activity in vivo (Watanabe et al., 1992).

Antimicrobial Activity

Another significant application is in antimicrobial activities. Research by Başoğlu et al. (2013) involved the synthesis of Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei and found them to possess good to moderate antimicrobial activity against test microorganisms. Some compounds also displayed antiurease and antilipase activities (Başoğlu et al., 2013).

Synthesis of Novel Compounds

El‐Kazak and Ibrahim (2013) reported the synthesis of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate, showcasing the diverse potential for synthesizing novel compounds with this chemical structure (El‐Kazak & Ibrahim, 2013).

Tuberculosis Treatment

Jeankumar et al. (2013) studied compounds related to Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate for treating tuberculosis. They found that ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed significant activity against Mycobacterium tuberculosis and was not cytotoxic at the tested concentration (Jeankumar et al., 2013).

Zukünftige Richtungen

: Manzoor, S., Almarghalani, D. A., James, A. W., Raza, M. K., Kausar, T., Nayeem, S. M., Hoda, N., & Shah, Z. A. (2023). Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents. Pharmaceutical Research, 40(1), 167–185. Read more

Eigenschaften

IUPAC Name

ethyl 1-[(4-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O3S/c1-3-28-19(27)14-8-10-24(11-9-14)16(13-4-6-15(21)7-5-13)17-18(26)25-20(29-17)22-12(2)23-25/h4-7,14,16,26H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNHPXURGLYWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.